molecular formula C8H10BrN3O2 B2433077 Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 2092826-50-9

Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No. B2433077
CAS RN: 2092826-50-9
M. Wt: 260.091
InChI Key: PUFYWUFVKFCIDB-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate” is a chemical compound. It belongs to the class of compounds known as triazolopyrazines . These are organic compounds containing a triazole ring fused to a pyrazine ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring and a piperazine ring, which have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the use of commercially available reagents and provide quick and multigram access to the target derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has gained attention in medicinal chemistry due to its potential as a privileged structure. Researchers have explored its derivatives as building blocks for novel receptor agonists and antagonists. EN300-7507062, with its unique substituents, could serve as a starting point for designing new therapeutic agents. Further synthetic modifications may enhance its bioactivity and selectivity .

Anti-Inflammatory and Analgesic Agents

Indole derivatives, including those based on the [1,2,4]triazolo[4,3-a]pyrazine core, have shown promise as anti-inflammatory and analgesic compounds. Investigating EN300-7507062 in this context could reveal its potential in managing pain and inflammation .

Ulcerogenic Index Assessment

Assessing the ulcerogenic index is crucial for evaluating the safety of potential drugs. EN300-7507062’s ulcerogenic index (comparable to indomethacin and celecoxib) suggests that it may have fewer adverse effects on the gastrointestinal tract .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry. The development of the piperazine-fused triazoles presents both challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-11-8(12)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFYWUFVKFCIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C(=NN=C2Br)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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